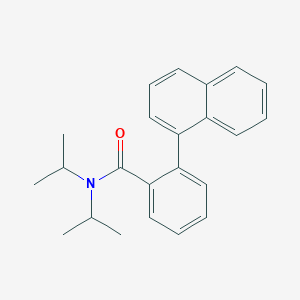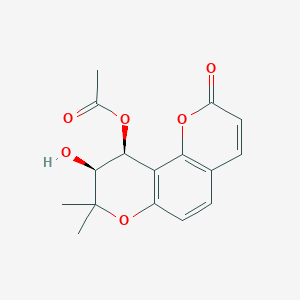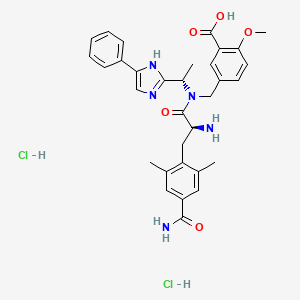
Quercetin 3,3',4',5-Tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin is a pentahydroxyflavone having the five hydroxy groups placed at the 3-, 3’-, 4’-, 5- and 7-positions . It is one of the most abundant flavonoids in edible vegetables, fruit, and wine . Quercetin 3,3’,4’,7-Tetraacetate is a derivative of quercetin .
Molecular Structure Analysis
Quercetin has a basic carbon chain of C6-C3-C6, which consists of two benzene rings (A and B) and an oxygen-containing heterocycle ©. There is a hydroxyl group at the 3, 3’, 4’, 5, and 7 positions, respectively . The International Union of Pure and Applied Chemistry named quercetin as 3,3’,4’,5,7-pentahydroxyflavone .
Chemical Reactions Analysis
Quercetin has multiple hydroxyl groups and its molecular structure comprises four reactive groups, i.e., dihydroxy group between the A ring; o-dihydroxy group B; and C2 and C3 double bonds of the C ring, and the 4-carbonyl group . These groups have physiological activities that readily undergo esterification with carboxyl groups .
Physical And Chemical Properties Analysis
Quercetin is a flavonoid widely found in vegetables and fruits. Its name comes from Quercetum (oak forest), used since 1857, its molecular formula is C15H10O7 . Despite the lipophilic nature of quercetin, the glycosylation of quercetin derivatives can boost hydrophilicity, which in turn makes it possible for the molecules to move freely throughout the plant and reach all of its tissues .
Safety And Hazards
Zukünftige Richtungen
The therapeutic potential of quercetin and its derivatives is a topic of ongoing research. There is a need for more clinical studies to determine the appropriate dosage and form of quercetin for the treatment of diseases . Another important issue that needs to be resolved in future research is to improve the bioavailability of quercetin .
Eigenschaften
CAS-Nummer |
143631-95-2 |
|---|---|
Produktname |
Quercetin 3,3',4',5-Tetraacetate |
Molekularformel |
C₂₃H₁₈O₁₁ |
Molekulargewicht |
470.38 |
Synonyme |
3,5-Bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

